molecular formula C10H5ClLiNO2 B2896357 Lithium(1+) ion 4-chloroquinoline-3-carboxylate CAS No. 2219408-85-0

Lithium(1+) ion 4-chloroquinoline-3-carboxylate

Cat. No. B2896357
CAS RN: 2219408-85-0
M. Wt: 213.55
InChI Key: XCVKUNITTDDHPY-UHFFFAOYSA-M
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Description

“Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 2219408-85-0 . It is also known as “Lithium 4-chloroquinoline-3-carboxylate” and has a molecular weight of 213.55 . The compound is a solid and is stored at a temperature of 4°C, sealed away from moisture .


Synthesis Analysis

The synthesis of related compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .


Molecular Structure Analysis

The InChI code for “Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is 1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8 (6)12-5-7 (9)10 (13)14;/h1-5H, (H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is a solid compound . It should be stored at a temperature of 4°C, sealed away from moisture .

Scientific Research Applications

Synthesis and Reactivity

Research has shown that lithium compounds, including those related to Lithium(1+) ion 4-chloroquinoline-3-carboxylate, play a crucial role in synthetic chemistry. For instance, lithium reagents have been employed in the stereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, which are significant in the production of various alkaloids (Huber & Seebach, 1987). Similarly, lithium compounds are used as highly nucleophilic agents in preparing 1-substituted tetrahydroisoquinolines, showcasing their versatility in organic synthesis (Seebach & Yoshifuji, 1981).

Materials Science and Electrochemistry

Lithium compounds are also pivotal in the development of advanced materials, particularly in the context of lithium-ion batteries. Research has highlighted the synthesis of lithium-rich layered cathode materials through organic co-precipitation routes, which exhibit high capacity and excellent cycling stability, crucial for energy storage applications (Yuan et al., 2015). Furthermore, lithium-based complexes have been investigated for their potential in T1-weighted MRI contrast agents due to their stability and biocompatibility, illustrating the diverse applications of lithium compounds in both materials science and biomedical fields (Khannam et al., 2017).

Electroluminescent Devices

Additionally, lithium compounds, such as lithium 8-hydroxyquinoline-5-sulfonate, have been synthesized and characterized for their potential applications in electroluminescent devices. These compounds exhibit specific optical and electronic properties that make them suitable for use in organic light-emitting diodes (OLEDs), highlighting the role of lithium compounds in the development of advanced optoelectronic materials (Muthiah & Murugesan, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

lithium;4-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVKUNITTDDHPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 4-chloroquinoline-3-carboxylate

CAS RN

2219408-85-0
Record name lithium(1+) ion 4-chloroquinoline-3-carboxylate
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